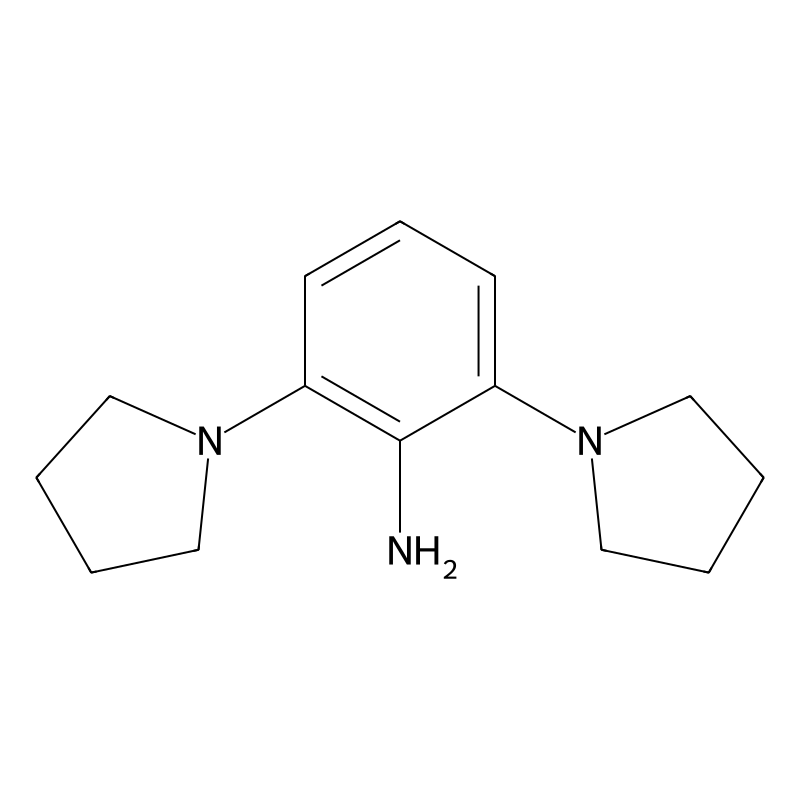2,6-Bis(pyrrolidin-1-yl)aniline
Catalog No.
S983679
CAS No.
1172626-83-3
M.F
C14H21N3
M. Wt
231.34 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.

Content Navigation
CAS Number
1172626-83-3
Product Name
2,6-Bis(pyrrolidin-1-yl)aniline
IUPAC Name
2,6-dipyrrolidin-1-ylaniline
Molecular Formula
C14H21N3
Molecular Weight
231.34 g/mol
InChI
InChI=1S/C14H21N3/c15-14-12(16-8-1-2-9-16)6-5-7-13(14)17-10-3-4-11-17/h5-7H,1-4,8-11,15H2
InChI Key
LEYUOSZXXOFUDI-UHFFFAOYSA-N
SMILES
C1CCN(C1)C2=C(C(=CC=C2)N3CCCC3)N
Canonical SMILES
C1CCN(C1)C2=C(C(=CC=C2)N3CCCC3)N
BPAA is a small molecule that belongs to the category of azomethanes, which are organic compounds consisting of a double-bonded carbon and nitrogen. It is also known as N,N'-bis(1-pyrrolidinylmethyl)-2,6-diaminobenzene or 2,6-bis(pyrrolidin-1-yl)benzenediamine. BPAA is a derivative of aniline, a colorless, oily, and aromatic compound that is widely used in the production of synthetic rubber, dyes, and explosives.
BPAA is a white crystalline powder that is insoluble in water and soluble in organic solvents such as methanol, ethanol, and chloroform. Its melting point is 200-204°C, and its boiling point is 436°C. BPAA has a molecular weight of 246.35 g/mol and a density of 1.120 g/cm3. It has a high thermal stability and can withstand temperatures of up to 300°C without decomposition.
BPAA can be synthesized by reacting 2,6-dichloroaniline with two equivalents of pyrrolidine in the presence of a reducing agent such as lithium aluminum hydride. The reaction yields the BPAA as a white powder that can be further purified by recrystallization.
BPAA can be characterized using various spectroscopic techniques such as infrared spectroscopy, nuclear magnetic resonance spectroscopy, and mass spectrometry. These techniques help to identify the purity, composition, and structure of the compound.
BPAA can be characterized using various spectroscopic techniques such as infrared spectroscopy, nuclear magnetic resonance spectroscopy, and mass spectrometry. These techniques help to identify the purity, composition, and structure of the compound.
Several analytical methods have been developed to quantify BPAA in different biological samples such as serum, plasma, and tissues. These methods include high-performance liquid chromatography, gas chromatography, and capillary electrophoresis. These methods help to determine the concentration and distribution of BPAA in various biological fluids and tissues.
BPAA has been shown to exhibit anti-inflammatory and anti-tumor properties. Studies have shown that BPAA can inhibit the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-α in different cell lines. BPAA has also been shown to inhibit the growth of cancer cells in vitro and in vivo. However, the precise mechanism of action of BPAA on inflammation and tumor growth is still poorly understood and requires further investigation.
Several studies have investigated the toxicity and safety of BPAA in different animal models. The results have shown that BPAA has a low toxicity profile and does not exhibit any significant adverse effects on the liver, kidney, or cardiovascular system. However, these studies have focused primarily on acute toxicity, and further investigation is required to determine the potential chronic toxicity of BPAA.
BPAA has been used in several scientific experiments as a research tool to investigate various biological processes such as inflammation, cancer, and neurodegenerative diseases. BPAA has also been used as a fluorescent dye to label different biological molecules such as DNA, RNA, and proteins for imaging and monitoring purposes.
The current state of research on BPAA is focused mainly on elucidating its biological mechanism of action and developing new applications for its use in medicine, biotechnology, and materials science. There is still much research to be done to fully understand the potential applications of BPAA.
The potential implications of BPAA in various fields of research and industry are significant. BPAA has the potential to be used as an anti-inflammatory and anti-tumor agent in cancer therapy. It could also be used as a fluorescent tag for biological imaging and monitoring. In materials science, BPAA could be used as a building block for the synthesis of new polymers with unique properties.
Several limitations and challenges exist in the research on BPAA. The lack of well-defined molecular mechanisms of action limits its applicability in medicine and biotechnology. Further studies are required to investigate the long-term toxicity and safety of BPAA, and to determine its optimal dosage and administration route. In the future, BPAA research could focus on developing new synthetic routes for BPAA derivatives with improved physicochemical and biological properties.
1. Development of BPAA derivatives with improved therapeutic properties.
2. Investigation of the interaction of BPAA with different biological molecules.
3. Development of new synthetic routes for BPAA derivatives.
4. Exploration of BPAA in materials science for the synthesis of new polymers.
5. Investigation of the optimal dosage and administration of BPAA in cancer therapy.
6. Development of BPAA-based diagnostic tools for disease detection.
7. Investigation of the potential adverse effects of BPAA on the environmental and human health.
8. Exploration of the use of BPAA in the food industry as a preservative.
9. Investigation of the pharmacokinetics of BPAA in different animal models.
10. Development of BPAA-based biosensors for environmental monitoring.
2. Investigation of the interaction of BPAA with different biological molecules.
3. Development of new synthetic routes for BPAA derivatives.
4. Exploration of BPAA in materials science for the synthesis of new polymers.
5. Investigation of the optimal dosage and administration of BPAA in cancer therapy.
6. Development of BPAA-based diagnostic tools for disease detection.
7. Investigation of the potential adverse effects of BPAA on the environmental and human health.
8. Exploration of the use of BPAA in the food industry as a preservative.
9. Investigation of the pharmacokinetics of BPAA in different animal models.
10. Development of BPAA-based biosensors for environmental monitoring.
XLogP3
2.5
Dates
Modify: 2023-08-16
Explore Compound Types
Get ideal chemicals from 750K+ compounds








